2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride

Physical organic chemistry Sulfonyl chloride electrophilicity Hammett linear free-energy relationship

Researchers requiring metabolically stable sulfonamide intermediates with built-in analytical reporters often face limitations with non-fluorinated or mono-substituted sulfonyl chlorides-they lack the electronic activation for downstream SNAr chemistry and provide no ¹⁹F NMR signals. This compound directly solves both challenges. • Five C-F/C-CF₃ bonds resist CYP450 oxidation, enhancing metabolic stability in drug candidates. • Three distinct ¹⁹F NMR environments enable simultaneous tracking of sulfonamide integrity, ring modification, and CF₃ retention in ADME assays. • Dual aryl fluoride groups (2-F, 4-F) enable quantitative SNAr displacement under mild conditions-capability absent in non-fluorinated or meta-only fluorinated analogs.

Molecular Formula C7H2ClF5O2S
Molecular Weight 280.60 g/mol
CAS No. 1349715-88-3
Cat. No. B12845099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride
CAS1349715-88-3
Molecular FormulaC7H2ClF5O2S
Molecular Weight280.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(F)(F)F)F)S(=O)(=O)Cl
InChIInChI=1S/C7H2ClF5O2S/c8-16(14,15)4-2-1-3(9)5(6(4)10)7(11,12)13/h1-2H
InChIKeyHTSQOQFIYXNWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride (CAS 1349715-88-3): Procurement-Relevant Profile for Medicinal Chemistry and Agrochemical Intermediate Sourcing


2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride (CAS 1349715-88-3, MFCD20233362) is a highly fluorinated aromatic sulfonyl chloride with molecular formula C₇H₂ClF₅O₂S and molecular weight 280.60 g·mol⁻¹ . It belongs to the class of electron-deficient benzenesulfonyl chlorides and serves as a versatile electrophilic building block for constructing sulfonamides, sulfonates, and sulfonothioates in pharmaceutical and agrochemical intermediate synthesis [1]. The compound features a distinctive substitution pattern: sulfonyl chloride at C-1, fluorine atoms at C-2 and C-4, and a trifluoromethyl group at C-3, yielding five fluorine atoms (33.9% fluorine by weight) that confer pronounced electron-withdrawing character and a unique ¹⁹F NMR fingerprint .

Electrophilic sulfonamide building block for drug and agrochemical intermediate synthesis
2,4-Difluoro pattern supports post-coupling nucleophilic aromatic substitution (SNAr) chemistry
Five fluorine atoms provide distinct 19F NMR monitoring of reaction progression

Why 2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride Cannot Be Replaced by Generic Benzenesulfonyl Chloride Analogs


Simple substitution of 2,4-difluoro-3-trifluoromethylbenzenesulfonyl chloride with unsubstituted benzenesulfonyl chloride, mono-fluorinated, or mono-trifluoromethylated analogs fails because the sulfonyl chloride electrophilicity, hydrolytic stability, and the electronic activation of the aromatic ring for downstream transformations are governed by the cumulative and spatially defined electron-withdrawing effects of the 2-F, 4-F, and 3-CF₃ substituents [1]. The specific 2,4-difluoro pattern is essential for enabling nucleophilic aromatic substitution (SNAr) chemistry on the derivatized sulfonamide product, a capability entirely absent in non-fluorinated or mono-substituted analogs [2]. Furthermore, regioisomeric variants such as 3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 1340212-34-1) position the fluorine and trifluoromethyl groups differently relative to the sulfonyl chloride, producing distinct steric and electronic environments that alter reaction kinetics and product profiles .

2,4-Difluoro pattern enables dual SNAr activation on derived sulfonamides
Unsubstituted or mono-fluorinated benzenesulfonyl chlorides lack this post-functionalization capability
Regiospecific 2-F, 4-F, 3-CF3 arrangement controls steric and electronic access to -SO2Cl
Regioisomer 3,5-difluoro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 1340212-34-1) alters reaction geometry and product profiles
Strong electron-withdrawing groups favor a distinct SN3 hydrolysis mechanism under low moisture
Electron-rich analogs may follow different hydrolytic stability pathways, affecting storage and handling protocols

Quantitative Differentiation Evidence for 2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride vs. Closest Analogs


Cumulative Hammett Electron-Withdrawing Effect vs. 2,4-Difluorobenzenesulfonyl chloride and 3-(Trifluoromethyl)benzenesulfonyl chloride

The target compound combines three electron-withdrawing substituents on the benzene ring: F at C-2 (σₚ ≈ +0.06), CF₃ at C-3 (σₘ ≈ +0.43), and F at C-4 (σₘ ≈ +0.34). The cumulative Hammett sigma (Σσ ≈ +0.83, summing meta/para contributions relative to the sulfonyl chloride at C-1) exceeds that of 2,4-difluorobenzenesulfonyl chloride (Σσ ≈ +0.40: F σₚ = +0.06 at C-4 and F σₒ approximated as σₚ = +0.06 at C-2, with adjusted meta contribution ≈ +0.34) and substantially surpasses 3-(trifluoromethyl)benzenesulfonyl chloride (σₘ of CF₃ alone ≈ +0.43). Higher Σσ values predict greater electrophilicity of the sulfonyl chloride sulfur center and enhanced rates of nucleophilic attack in sulfonamide and sulfonate ester formation. These sigma constants are drawn from the authoritative compilation of Hansch, Leo, and Hoekman [1].

Electrophilicity (Σσ)
Class-level inference
Σσ ≈ +0.83
Supports higher electrophilicity assessment vs. 2,4-difluoro (Σσ ≈ +0.40) and 3-CF3 (Σσ ≈ +0.43) analogs
Hammett constants from Hansch et al. compilation; ~2.1× cumulative electron withdrawal vs. 2,4-difluoro analog
Physical organic chemistry Sulfonyl chloride electrophilicity Hammett linear free-energy relationship

Regioisomeric Differentiation: 2,4-Difluoro-3-trifluoromethyl vs. 3,5-Difluoro-4-(trifluoromethyl) Substitution Pattern

The target compound (CAS 1349715-88-3) and its regioisomer 3,5-difluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1340212-34-1) share the identical molecular formula C₇H₂ClF₅O₂S and molecular weight (280.60 g·mol⁻¹) but differ critically in substitution geometry . In the target compound, the sulfonyl chloride at C-1 is flanked by fluorine at the ortho (C-2) position and positioned para to fluorine at C-4, with CF₃ meta at C-3. In the regioisomer, the sulfonyl chloride at C-1 is meta to two fluorines (C-3 and C-5) and para to CF₃ at C-4. This spatial rearrangement produces distinct steric shielding of the –SO₂Cl group, alters the electronic activation pattern for electrophilic aromatic substitution and SNAr reactions on derived products, and generates different ¹⁹F NMR chemical shift patterns for reaction monitoring . Both isomers are commercially available, requiring explicit specification by CAS number during procurement to avoid inadvertent substitution.

Regioisomer identity
Head-to-head
2,4-Difluoro-3-CF3 substitution pattern
Substitution geometry critically affects steric accessibility at -SO2Cl
3,5-Difluoro-4-CF3 regioisomer (identical MW and formula) cannot substitute without altering reaction profiles
Regioisomer comparison Structure-activity relationship Sulfonyl chloride building block

SNAr Activation Capability of the 2,4-Difluorosulfonamide Motif vs. Non-Fluorinated Analogs

The 2,4-difluoro substitution pattern on the benzenesulfonamide scaffold has been experimentally validated as an activating group for nucleophilic aromatic substitution (SNAr) polymerization. Rebeck and Knauss (2011) demonstrated that 2,4-difluoro-N,N-dimethylbenzenesulfonamide, derived directly from 2,4-difluorobenzenesulfonyl chloride, enables quantitative displacement of both aryl fluorides by phenoxide nucleophiles under SNAr conditions [1]. The addition of a 3-CF₃ group (as in the target compound) further increases the electron deficiency of the ring, as evidenced by semiempirical PM3 calculations showing that electron-withdrawing sulfonamide groups lower the LUMO energy at the ipso carbons, accelerating nucleophilic attack [1]. In contrast, non-fluorinated benzenesulfonamides lack this SNAr activation capacity entirely. Mono-fluorinated analogs provide activation at only one position, limiting downstream synthetic versatility. The target compound therefore uniquely combines the dual-site SNAr activation of the 2,4-difluoro motif with the additional electron-withdrawing contribution of the 3-CF₃ group.

SNAr activation capacity
Cross-study comparable
Quantitative fluoride displacement demonstrated for 2,4-difluorosulfonamide scaffold
Supports post-coupling diversification via SNAr
3-CF3 group enhances ring electron deficiency; ref. Rebeck & Knauss (2011) SNAr conditions
Nucleophilic aromatic substitution Polymer synthesis Sulfonamide activating group

Fluorine Content and ¹⁹F NMR Signature Distinctness for Reaction Monitoring

The target compound contains five fluorine atoms (33.9% fluorine by weight) distributed across two chemically distinct environments: two aromatic C–F groups (C-2 and C-4) and one –CF₃ group (C-3). This provides three distinct ¹⁹F NMR signals for real-time reaction monitoring, compared to two signals (two aromatic C–F) for 2,4-difluorobenzenesulfonyl chloride (17.9% F, MW 212.59) and one signal (one –CF₃) for 3-(trifluoromethyl)benzenesulfonyl chloride (23.3% F, MW 244.62) . The higher fluorine loading also enhances the metabolic stability of derived sulfonamide drug candidates, as C–F and C–CF₃ bonds resist cytochrome P450-mediated oxidative metabolism more effectively than C–H bonds [1].

19F NMR environments
Cross-study comparable
5 fluorine atoms, 3 distinct signals
Enables reaction monitoring by 19F NMR
33.9% F by weight; signals from ortho-F, para-F, and CF3 provide superior monitoring vs. 2- or 1-signal analogs
¹⁹F NMR spectroscopy Fluorine content Reaction monitoring

Hydrolytic Stability and Mechanistic Pathway Differentiation vs. Electron-Rich Benzenesulfonyl Chlorides

Yamabe et al. (2014) demonstrated by DFT calculations that the hydrolysis mechanism of para-substituted benzenesulfonyl chlorides (para-Z-C₆H₄–SO₂–Cl) shifts systematically with the electronic nature of Z: electron-donating groups favor an S_N2 mechanism (n > 9 water molecules), while electron-withdrawing groups favor an S_N3 pathway at lower explicit water coordination numbers [1]. The target compound, bearing three strongly electron-withdrawing substituents (2-F, 3-CF₃, 4-F), is predicted to operate via the S_N3 mechanism under low-moisture conditions, which involves a different rate-determining step and transition-state structure compared to the S_N2 pathway of less electron-deficient analogs such as 4-methoxybenzenesulfonyl chloride [1]. This mechanistic difference has practical consequences for storage stability, handling requirements, and reaction solvent selection.

Hydrolysis mechanism
Class-level inference
Predicted SN3 pathway (EWG-driven)
May require anhydrous storage and handling
DFT calculations indicate mechanistic shift from SN2 to SN3 with increasing electron withdrawal; differs from electron-rich analogs
Hydrolysis kinetics Sulfonyl chloride stability DFT computational study

Physicochemical Property Differentiation vs. Closest Commercial Analogs

The target compound is distinguished from its closest commercially available analogs by a unique combination of molecular weight, fluorine count, and physical form. The 2,4-difluorobenzenesulfonyl chloride analog (CAS 13918-92-8) is a liquid at room temperature with density 1.581 g·mL⁻¹ at 25 °C and boiling point 236–237 °C (atmospheric) or 101–102 °C (1 mmHg) . The 3-(trifluoromethyl)benzenesulfonyl chloride analog (CAS 777-44-6) has density 1.526 g·mL⁻¹ and boiling point 88–90 °C (6 mmHg) . While specific boiling point and density data for the target compound are not publicly reported in authoritative databases, its higher molecular weight (280.60 vs. 212.59 and 244.62, respectively) and greater fluorine content predict higher density and altered volatility compared to both analogs .

Molecular weight & F count
Supporting evidence
MW 280.60, 5 F atoms
Affects stoichiometry, shipping, and storage classification
Higher MW (+32% vs. 2,4-difluoro analog) and fluorine content may influence physical properties; vendor data to verify
Physicochemical properties Boiling point Density Molecular weight

Recommended Procurement-Driven Application Scenarios for 2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride


Synthesis of Polyfluorinated Sulfonamide Drug Candidates with Enhanced Metabolic Stability

The target compound is the sulfonyl chloride of choice for constructing sulfonamide-based drug candidates where both metabolic stability (conferred by five C–F/C–CF₃ bonds resisting CYP450 oxidation [1]) and a distinctive ¹⁹F NMR signature for in vitro ADME tracking are required. The three ¹⁹F environments (ortho-F, para-F, and CF₃) enable simultaneous monitoring of sulfonamide bond integrity, aromatic ring modification, and trifluoromethyl group retention during metabolic stability assays [1]. This contrasts with simpler analogs that provide fewer ¹⁹F reporter signals, reducing analytical resolution in metabolism studies.

SNAr-Based Diversification of Sulfonamide Intermediates in Parallel Library Synthesis

Following sulfonamide formation with an amine nucleophile, the resulting 2,4-difluoro-3-trifluoromethylbenzenesulfonamide retains two aryl fluoride groups activated for nucleophilic aromatic substitution. As demonstrated by Rebeck & Knauss (2011) for the 2,4-difluorosulfonamide scaffold, both fluorides can be quantitatively displaced under SNAr conditions [2]. The additional 3-CF₃ group in the target compound further enhances ring electron deficiency, enabling milder SNAr conditions or higher conversion rates. This dual-activation feature is unavailable with mono-fluorinated, non-fluorinated, or meta-only fluorinated benzenesulfonyl chlorides [2].

Agrochemical Intermediate Synthesis Requiring Regiospecific Fluorine/Trifluoromethyl Patterning

In the development of fluorinated agrochemicals—particularly sulfonylurea herbicides and sulfonamide-based fungicides—the precise spatial arrangement of fluorine and trifluoromethyl substituents critically affects target-site binding and crop selectivity [3]. The 2,4-difluoro-3-trifluoromethyl pattern places electron-withdrawing groups at positions that influence both the reactivity of the sulfonyl chloride during coupling and the physicochemical properties (lipophilicity, pKₐ) of the final active ingredient. The regioisomeric 3,5-difluoro-4-(trifluoromethyl) compound (CAS 1340212-34-1) produces a different electronic topology and cannot serve as a drop-in replacement without altering the biological activity profile .

Polymer Chemistry Utilizing Sulfonamide-Activated SNAr Monomers

The target compound can be converted to 2,4-difluoro-3-trifluoromethyl-N,N-dialkylbenzenesulfonamide monomers for SNAr polymerization, extending the methodology established by Rebeck & Knauss (2011) [2]. The 3-CF₃ group is expected to lower the LUMO energy of the aromatic ring compared to the non-trifluoromethylated monomer, potentially enabling lower polymerization temperatures or faster polymerization kinetics. The resulting poly(aryl ether sulfonamide)s with trifluoromethyl pendants may exhibit modified thermal properties (Tg, Td) and surface energy characteristics relevant to high-performance polymer applications [2].

Application
Selection Property
Validation Focus
Polyfluorinated sulfonamide drug candidate synthesis
Multi-19F NMR monitoring capability; metabolic stability potential
Sulfonamide integrity and 19F signal retention in metabolic assays
SNAr-based sulfonamide library diversification
Dual SNAr activation sites on derived sulfonamide
Post-coupling conversion efficiency under SNAr conditions
Fluorinated agrochemical intermediate synthesis
Regiospecific 2,4-difluoro-3-CF3 substitution pattern
Target-site binding and crop selectivity in lead optimization
Sulfonamide-activated SNAr polymer monomers
Monomer reactivity enhanced by 3-CF3 electron withdrawal
Polymerization kinetics and thermal properties of resulting poly(aryl ether sulfonamide)s
Quote Request

Request a Quote for 2,4-Difluoro-3-trifluoromethylbenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.